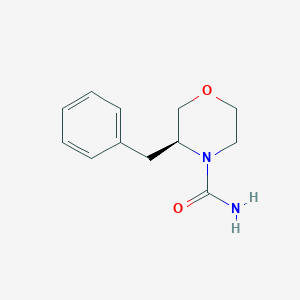

(3S)-3-Benzylmorpholine-4-carboxamide

Description

Properties

IUPAC Name |

(3S)-3-benzylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)14-6-7-16-9-11(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTRPFNNGHSASX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1C(=O)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Benzylmorpholine-4-carboxamide typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of diethanolamine with a suitable reagent, such as sulfuric acid or phosphorus oxychloride.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of morpholine with benzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzylated morpholine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reductive Amination Precursor

The morpholine backbone is constructed via reductive amination. A precursor such as (3S)-3-benzylmorpholine is synthesized by reducing intermediates like (3S)-3-benzylmorpholine-4-carboxylate using lithium aluminium hydride (LiAlH) in THF .

Critical Steps

-

Reduction : LiAlH reduces the carboxylate ester to the corresponding alcohol.

-

Isolation : The product is purified via filtration and solvent evaporation.

Functionalization at the Morpholine Nitrogen

The carboxamide nitrogen can be alkylated or functionalized further:

-

Example : Benzylation of the morpholine nitrogen using benzyl bromide in the presence of KCO yields N-substituted derivatives. This method is analogous to reactions reported for structurally similar morpholines .

Spectroscopic Data

-

1^11H NMR : Key signals include δ 3.35–3.60 ppm (morpholine ring protons) and δ 7.10–7.34 ppm (aromatic protons) .

-

13^{13}13C NMR : Peaks at δ 169–170 ppm confirm the carboxamide carbonyl group .

Stability and Reactivity

-

Hydrolysis : The carboxamide group is stable under acidic conditions but hydrolyzes slowly in strong bases (e.g., NaOH) to form carboxylic acids .

-

Thermal Stability : No decomposition is observed below 150°C, making it suitable for high-temperature reactions .

Comparative Reaction Efficiency

Reaction efficiency varies with substituents on the isocyanate:

| Isocyanate | Reaction Time | Diastereoselectivity |

|---|---|---|

| Cyclohexyl isocyanate | 1 hour | High |

| Phenyl isocyanate | 1 hour | Moderate |

Scientific Research Applications

(3S)-3-Benzylmorpholine-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Benzylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the morpholine ring play crucial roles in binding to these targets, influencing their activity. The carboxamide group may also participate in hydrogen bonding and other interactions that stabilize the compound-target complex. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Morpholine Derivatives

- (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

- Key Differences :

- Replaces the carboxamide group with a carboxylic acid.

- Physicochemical Properties:

- Molecular Formula: C₁₂H₁₃NO₄ vs. (3S)-3-Benzylmorpholine-4-carboxamide (C₁₂H₁₆N₂O₂ estimated).

- Melting Point: 179–180°C (isopropanol) .

- Boiling Point: 506.8°C .

(b) Benzoxaborole Derivatives

- 2,1-Benzoxaborole-6-carboxylic acid, 1,3-dihydro-1-hydroxy-4-(trifluoromethyl)-

- Key Differences :

- Boron-containing heterocycle (benzoxaborole) instead of morpholine.

- Trifluoromethyl group enhances lipophilicity and metabolic stability.

- Physicochemical Properties :

- Molecular Formula: C₉H₆BF₃O₄ .

- Molecular Weight: 245.95 g/mol .

Pharmacological and Industrial Relevance

- This compound: No direct pharmacological data are available in the provided evidence.

- (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid : The carboxylic acid moiety may limit blood-brain barrier penetration compared to carboxamides, reducing CNS applicability .

- Benzoxaborole derivatives: Known for antifungal and anti-inflammatory applications due to boron’s electrophilic properties .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₁₂H₁₆N₂O₂* | ~236.28* | — | — |

| (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | C₁₂H₁₃NO₄ | 235.24 | 179–180 | 506.8 |

| 2,1-Benzoxaborole-6-carboxylic acid | C₉H₆BF₃O₄ | 245.95 | — | — |

*Estimated based on structural similarity.

Research Findings and Limitations

Key Observations :

- Limitations: No direct comparative pharmacological or toxicity data for this compound are available in the provided evidence.

Biological Activity

(3S)-3-Benzylmorpholine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The synthesis of this compound typically involves the reaction of morpholine derivatives with benzyl halides followed by carboxylation. This method allows for the introduction of various substituents that can modulate biological activity. The compound's structure can be represented as follows:

Opioid Receptor Affinity

Research indicates that compounds in the morpholine class exhibit significant affinity for opioid receptors, particularly the μ-opioid receptor. For instance, related compounds have shown high μ-selectivity with varying degrees of potency. The biological activity of this compound could potentially align with these findings, suggesting analgesic properties similar to those observed in fentanyl derivatives .

In Vitro Studies

A study focusing on the structure-activity relationship (SAR) of morpholine derivatives revealed that modifications at the benzyl position significantly influenced biological activity. Compounds exhibiting electron-withdrawing groups showed enhanced cytotoxicity against cancer cells, indicating that this compound could be optimized for better efficacy .

Enzyme Inhibition

Inhibitory activity against enzymes such as monoamine oxidase (MAO) and cholinesterases has been reported for related compounds. For instance, certain derivatives exhibited selective inhibition with IC50 values below 2.5 µM, suggesting that this compound may also possess similar inhibitory effects on neurodegenerative disease-related enzymes .

Data Summary Table

Q & A

Basic Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of (3S)-3-Benzylmorpholine-4-carboxamide?

- Methodological Answer : Enantiomeric purity is critical for chiral compounds. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers, validated against known standards. X-ray crystallography can confirm absolute configuration by comparing experimental data to Cambridge Structural Database entries. For asymmetric synthesis, employ chiral auxiliaries or catalysts (e.g., L-proline derivatives) to minimize racemization during the benzylmorpholine ring formation .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : Combine multiple orthogonal methods:

- HPLC with UV detection (≥97% purity threshold, as per industrial standards like HLC ).

- 1H/13C NMR to verify structural integrity and detect impurities (e.g., residual solvents or diastereomers).

- Mass spectrometry (HRMS) for exact mass confirmation.

- Karl Fischer titration for water content analysis, especially if the compound is hygroscopic.

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Screen against target receptors (e.g., GPCRs or enzymes) using fluorescence polarization or SPR (surface plasmon resonance) for binding affinity. Include structurally related analogs (e.g., 4-benzylmorpholine derivatives ) to establish structure-activity relationships (SAR).

- Cellular models : Use primary cells or immortalized lines (e.g., HEK293) transfected with target proteins to assess functional activity (e.g., cAMP modulation).

- Negative controls : Compare to inactive enantiomers (e.g., (3R)-isomer) to confirm stereospecific effects.

Q. How can conflicting data on the compound’s pharmacokinetic (PK) properties be resolved?

- Methodological Answer : Contradictions in PK data (e.g., bioavailability or half-life) often arise from experimental variables:

- Species differences : Cross-validate results in multiple animal models (rodent vs. non-rodent).

- Formulation variability : Standardize vehicles (e.g., PEG vs. saline) to reduce absorption discrepancies.

- Analytical sensitivity : Use LC-MS/MS for plasma quantification instead of ELISA to improve accuracy.

- Statistical rigor : Apply meta-analysis frameworks to harmonize datasets from independent studies .

Q. What strategies are effective for studying polymorphic modifications of this compound?

- Methodological Answer : Polymorphism impacts solubility and bioavailability. Use:

- Thermal analysis : DSC (differential scanning calorimetry) to identify melting points and phase transitions.

- PXRD (powder X-ray diffraction) to distinguish crystalline forms.

- Solvent-mediated crystallization : Screen 10+ solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate polymorphs.

- Stability testing : Store samples at 40°C/75% RH for 4 weeks to assess form conversion. Reference NIST standards for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.